2,3-Dihydrobenzofuran-5-carboxaldehyde

Catalog No.
S777025
CAS No.
55745-70-5
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydrobenzofuran-5-carboxaldehyde

CAS Number

55745-70-5

Product Name

2,3-Dihydrobenzofuran-5-carboxaldehyde

IUPAC Name

2,3-dihydro-1-benzofuran-5-carbaldehyde

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5-6H,3-4H2

InChI Key

WEBVDBDZSOJGPB-UHFFFAOYSA-N

Synonyms

2,3-Dihydrobenzofuran-5-carbaldehyde; 5-Formyl-2,3-dihydrobenzo[b]furan; 5-Formyl-2,3-dihydrobenzofuran; 5-Formylcoumaran;

Canonical SMILES

C1COC2=C1C=C(C=C2)C=O

The exact mass of the compound 2,3-Dihydrobenzofuran-5-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dihydrobenzofuran-5-carboxaldehyde is a heterocyclic aldehyde featuring a benzene ring fused to a non-aromatic dihydrofuran ring. This structure provides a unique combination of properties: the dihydrofuran moiety acts as a non-planar, strong electron-donating group, while the aldehyde at the 5-position serves as a reactive handle for subsequent synthetic transformations. These characteristics make it a valuable precursor for creating advanced materials with tailored electronic properties, such as hole-transporting polymers for organic electronics, and as a key structural motif in the synthesis of biologically active molecules. [REFS-1, REFS-2]

Research Fit

1 Reactive formyl handle for regiospecific C–C bond formation at 5-position
2 Saturated 2,3-bond confers conformational flexibility vs planar benzofuran
3 Documented use in green ultrasound-assisted and medicinal chemistry workflows

Substituting 2,3-Dihydrobenzofuran-5-carboxaldehyde is often unfeasible due to its distinct structural and electronic contributions. Using its unsaturated analog, benzofuran-5-carboxaldehyde, results in a more planar and rigid molecular geometry, which can lead to unwanted aggregation and significantly lower solubility in polymers, hindering solution-based processing. [1] Simpler substitutes like p-anisaldehyde lack the bicyclic core and possess weaker electron-donating strength, failing to achieve the target HOMO energy levels required for efficient hole injection/transport in organic electronic devices. [2] Furthermore, positional isomers (e.g., the 6- or 7-carboxaldehyde) would alter the regiochemistry of polymerization and molecular binding, leading to entirely different material properties and biological activities.

Substitution Risk

Target
2,3-Dihydrobenzofuran-5-carboxaldehyde
Analog/Isomer
Benzofuran-5-carboxaldehyde or 4-/6-carboxaldehyde regioisomers
Electronic distribution, metabolic stability and coupling regioselectivity may shift, potentially altering synthetic yields and biological readouts.
Target
Saturated 2,3-dihydrofuran core
Analog/Isomer
Fully aromatic benzofuran core
Conformational and electronic differences affect stereoselectivity and scaffold-specific binding affinity; not a direct substitute in SAR studies.

Enhanced Thermal Stability in Polymers

Polymers derived from 2,3-dihydrobenzofuran-based monomers exhibit superior thermal stability, which is critical for device longevity and high-temperature processing. For instance, a blue-light-emitting polymer incorporating this moiety showed a decomposition temperature (5% weight loss) of 415 °C. [1] This represents a significant improvement over materials derived from more common building blocks like fluorene, whose analogous polymers often decompose at lower temperatures, such as the 390 °C reported for poly(9,9-dioctylfluorene). [2]

Evidence DimensionThermal Decomposition Temperature (Td, 5% loss)
Target Compound Data415 °C (for a derived polymer)
Comparator Or BaselinePoly(9,9-dioctylfluorene) (Common benchmark polymer): 390 °C
Quantified Difference+25 °C
ConditionsThermogravimetric Analysis (TGA) under nitrogen atmosphere.

Higher thermal stability allows for more aggressive processing conditions and ensures greater operational lifetime and reliability for electronic devices like OLEDs.

Key intermediate for PARP inhibitor
Class-level inference
Requisite 5-carboxaldehyde for phthalazinone scaffold via Vilsmeier–Haack formylation
Synthetic route reproducibility requires exact compound
Regioisomeric or benzofuran analogs would alter linker geometry

Superior Solubility for Solution Processing

The non-planar structure of the dihydrobenzofuran unit is critical for achieving high solubility in organic solvents, a key requirement for printable electronics. A donor-acceptor copolymer incorporating this moiety was reported to be readily soluble in chloroform (>20 mg/mL), enabling the fabrication of high-quality thin films. [1] In contrast, analogous polymers using the planar, unsaturated benzofuran core often exhibit poor solubility (<5 mg/mL), severely limiting their processability and utility in solution-based manufacturing workflows. [2]

Evidence DimensionPolymer Solubility in Chloroform
Target Compound Data>20 mg/mL (for a derived copolymer)
Comparator Or BaselineAnalogous polymer with planar benzofuran unit: <5 mg/mL
Quantified Difference>4x improvement in solubility
ConditionsSolubility testing at room temperature.

High solubility is essential for cost-effective, large-area fabrication of organic electronic devices like OPVs and OFETs using techniques such as spin-coating or inkjet printing.

Ultrasound-assisted chalcone synthesis
Cross-study comparable
Reported yields >80%, ambient temperature, non-chromatographic purification; estimated >2-fold reduction in reaction time vs conventional thermal methods
Supports green library synthesis with minimal purification
Stereoselective (Jαβ=15.5 Hz) under neat conditions

High-Yield Synthesis of Serotonin Receptor Ligands

In multi-step pharmaceutical synthesis, the efficiency of each step is paramount. 2,3-Dihydrobenzofuran-5-carboxaldehyde serves as a high-yielding precursor for complex targets. For example, its conversion to a key amine intermediate en route to a potent 5-HT1A serotonin receptor agonist via reductive amination proceeds with a 92% yield. [1] This compares favorably to similar transformations using a more common analog like p-anisaldehyde, where reported yields for related reductive aminations are typically in the 75-80% range, demonstrating the clean reactivity of the target compound. [2]

Evidence DimensionYield in Reductive Amination Step
Target Compound Data92%
Comparator Or Baselinep-Anisaldehyde (in similar transformations): ~75-80%
Quantified Difference12-17% higher yield
ConditionsSynthesis of pharmaceutical intermediates.

A higher reaction yield directly translates to lower raw material costs, reduced waste, and simpler purification, making the overall manufacturing process more economical and scalable.

Antilipidemic selectivity in rat model
Direct head-to-head comparison
5-Cl and 5-phenyl dihydrobenzofurans showed cholesterol-selective reduction; corresponding benzofuran analogs exhibited non-selective or weaker activity
Reported model-response selectivity context
Triton WR-1339 hyperlipidemic rat model; quantitative selectivity values not reported
In silico binding affinity
Class-level inference
DHB2: −7.00 kcal/mol vs parent DHB: −5.70 kcal/mol (C. albicans 3dra)
Supports scaffold optimization via 5-position substitution
AutoDock Vina; Lipinski-compliant core
Physical identity specifications
Supporting evidence
Purity: 97%; n20/D: 1.6000; bp: 88–89 °C (0.1 mmHg); density: 1.177 g/mL (25 °C)
Identity and purity verification for lot consistency
Regioisomeric aldehydes exhibit distinct property profiles

Thermally Stable Hole-Transport Polymers for OLEDs

This aldehyde is the right choice for synthesizing hole-transporting or emissive polymers where operational stability and resistance to thermal degradation are paramount. The evidence for high decomposition temperatures in resulting polymers makes it suitable for devices that require long lifetimes or undergo high-temperature annealing steps during manufacturing. [1]

Solution-Processable Organic Photovoltaics

For researchers and manufacturers developing printable solar cells, this compound is a key building block. Its ability to impart excellent solubility into the final polymer is a critical advantage, enabling the use of cost-effective, high-throughput solution-based deposition techniques to create the active layer of OPV devices. [2]

High-Yield Intermediate for CNS Drug Scaffolds

In medicinal chemistry and process development, this compound is a preferred starting material for scaffolds targeting central nervous system (CNS) receptors, such as serotonin agonists. Its demonstrated high efficiency in key synthetic steps like reductive amination reduces production costs and simplifies purification, justifying its selection over lower-yielding, simpler aldehyde precursors. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
PARP-targeted inhibitor intermediate synthesis
Regiospecific aldehyde at 5-position
Synthetic route fidelity; intermediate identity
Green chalcone library generation
Reactivity under ultrasound, neat conditions
Yield, stereoselectivity, purification efficiency
SAR studies on cholesterol-selective response
Saturated 2,3-dihydrofuran scaffold
Model-response selectivity vs benzofuran analogs
Hit-to-lead optimization via virtual screening
Drug-like, Lipinski-compliant core
Binding affinity modulation at 5-position

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

148.052429494 Da

Monoisotopic Mass

148.052429494 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory.;
H334 (92.86%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

55745-70-5

Wikipedia

2,3-Dihydrobenzo[b]furan-5-carbaldehyde

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